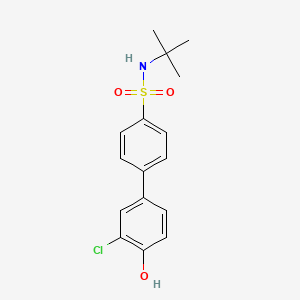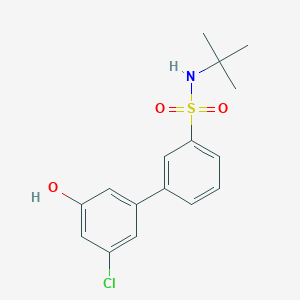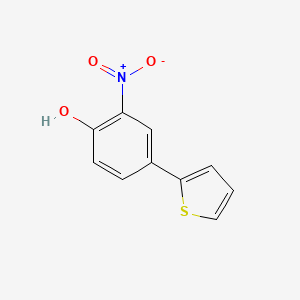
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSPC) is an organosulfur compound used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of its biochemical and physiological effects, and the development of new drugs. It has also been used in the synthesis of other organosulfur compounds and in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, and it has been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for lab experiments include its availability, low cost, and ease of synthesis. The main limitation of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict its effects on a given system.
Direcciones Futuras
Potential future directions for 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and development. Additionally, further research into its potential as an antioxidant could lead to new applications in the treatment of oxidative stress-related diseases. Furthermore, further research into its potential as an enzyme inhibitor could lead to new applications in the treatment of metabolic disorders. Finally, further research into its potential as a synthetic intermediate could lead to the development of new organosulfur compounds.
Métodos De Síntesis
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-t-butylphenol with thionyl chloride in an organic solvent such as dichloromethane. The second step involves the reaction of the intermediate product with 2-chlorophenol in an organic solvent such as dichloromethane. The final product is a 95% pure 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Propiedades
IUPAC Name |
N-tert-butyl-4-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHHQDWVBUKLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)




![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)


